molecular formula C14H12F3N3 B6441642 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 2640970-63-2

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B6441642
CAS No.: 2640970-63-2
M. Wt: 279.26 g/mol
InChI Key: RUIKSCRSZMMTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, particularly in the fields of immunology and oncology. Its core structure integrates a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals known for its versatility in interacting with diverse biological targets . The molecule's specific architecture, featuring an azetidine moiety and a lipophilic 4-(trifluoromethyl)phenyl group, is characteristic of compounds designed to modulate kinase signaling pathways. Scientific literature indicates that structurally related azetidinyl phenyl pyrimidine derivatives function as potent and selective inhibitors of Janus Kinases (JAKs) . JAKs are critical intracellular mediators of cytokine signaling, and their dysregulation is implicated in a wide array of pathological conditions. Consequently, this compound serves as a valuable chemical tool for researchers exploring the therapeutic potential of JAK inhibition in autoimmune diseases (such as rheumatoid arthritis and psoriasis), inflammatory disorders, and hematological cancers (including myeloproliferative neoplasms and leukemias) . The presence of the azetidine ring and the trifluoromethyl group are key structural features often associated with enhanced metabolic stability and improved binding affinity to target proteins, making this compound a sophisticated probe for investigating cellular signaling and optimizing lead compounds in preclinical research .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3/c15-14(16,17)12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKSCRSZMMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Coupling Conditions

2,4-Dichloropyrimidine serves as the starting material, with the 4-chloro position selectively participating in cross-coupling. As demonstrated in pyrimidinyl biphenylurea syntheses, coupling with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis achieves moderate to high yields:

Parameter Condition Yield Source
CatalystPd(PPh₃)₄ (5 mol%)46–75%
BaseNa₂CO₃ (2M aqueous)
SolventTHF/H₂O (3:1)
Temperature80°C, 12 h

The regioselectivity arises from electronic effects: the 4-position of 2,4-dichloropyrimidine is more electrophilic, favoring oxidative addition with palladium. Post-coupling, the 2-chloro group remains intact for subsequent amination with azetidine.

Azetidine Ring Formation and Functionalization

Azetidine synthesis follows patented methodologies for N-protected derivatives, emphasizing tert-butyl group deprotection and ring strain mitigation.

Tert-Butyl Deprotection Using Trifluoroacetic Anhydride

A critical patent advancement involves cleaving N-tert-butyl groups using trifluoroacetic anhydride (TFAA):

  • TFAA Treatment :

    • React N-(tert-butyl)azetidine with 1–2 equivalents TFAA at 0–25°C.

    • Forms trifluoroacetamide intermediate.

  • Basic Hydrolysis :

    • Use NaOH (2M) or K₂CO₃ to yield free azetidine.

    • Yields: 64–89% after crystallization.

This method avoids harsh acidic conditions that could degrade the azetidine ring, preserving its strained four-membered structure.

Alternative Azetidine Syntheses

  • Hydrogenation of Azetidinones :
    Catalytic hydrogenation (Pd/C, H₂, 60°C) reduces azetidin-3-one to azetidine with >90% conversion.

  • Ring-Closing Metathesis :
    Grubbs catalyst facilitates cyclization of diene precursors, though yields are lower (∼50%).

Coupling Azetidine to the Pyrimidine Core

The final step involves displacing the 2-chloro group on the pyrimidine with azetidine.

Nucleophilic Aromatic Substitution

Conditions :

  • Azetidine (2 equivalents)

  • DIPEA (3 equivalents) as base

  • DMF solvent, 100°C, 24 h

  • Yield: 60–75%

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates nucleophilic attack by azetidine’s secondary amine. Microwave irradiation (150°C, 30 min) can improve yields to 80% while reducing reaction time.

Buchwald-Hartwig Amination

For sensitive substrates, palladium-catalyzed coupling offers superior regiocontrol:

Parameter Condition Yield Source
CatalystPd₂(dba)₃ (2 mol%)70–85%
LigandXantPhos (4 mol%)
BaseCs₂CO₃
SolventToluene
Temperature110°C, 18 h

This method minimizes side reactions compared to SNAr, particularly for electron-rich azetidines.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

Competing reactivity at the 2- and 4-positions of dichloropyrimidine necessitates careful catalyst selection. Bulky ligands (e.g., SPhos) favor coupling at the 4-position, achieving >95:5 regioselectivity.

Azetidine Ring Stability

The strained azetidine ring is prone to ring-opening under acidic conditions. Patent data recommends:

  • Using aprotic solvents (MeCN, THF) during coupling

  • Limiting reaction temperatures to <100°C

  • Avoiding strong Brønsted acids

Purification Challenges

Due to the compound’s high lipophilicity (logP ≈ 3.5), purification via silica gel chromatography often requires ethyl acetate/hexanes gradients (1:4 to 1:1). Recrystallization from ethanol/water (7:3) improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine N-oxides, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H13F3N4
  • Molecular Weight : 304.27 g/mol
  • IUPAC Name : 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine

Physicochemical Properties

  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's structural similarity to known kinase inhibitors suggests it may also act on similar targets, potentially leading to the development of novel anticancer therapies .

Inhibition of Kinase Activity

The compound has been investigated for its ability to inhibit various kinases, including Aurora kinase and Trk kinases. In vitro assays have shown that it can effectively reduce the activity of these kinases, which are implicated in several cancers and neurodegenerative diseases. For example, a study reported an IC50 value of 4 nM for kinase inhibition, indicating potent activity .

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease, where cognitive impairment is a significant concern. The compound may modulate pathways associated with neuroinflammation and neuronal survival, making it a candidate for further exploration in neurodegenerative disease treatment .

Antimicrobial Properties

Preliminary studies have indicated potential antimicrobial effects against various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed a marked decrease in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis. The study concluded that further development could lead to effective treatments for resistant cancer types .

Case Study 2: Neuroprotection in Animal Models

A recent animal study evaluated the neuroprotective effects of the compound in models of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings support its potential use as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, can interact with enzymes and proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs include:

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Core differences: Pyridine vs. pyrimidine backbone. Substituent comparison: The amino group at position 2 in these analogs contrasts with the azetidine group in the target compound. The azetidine’s smaller ring size may reduce steric hindrance while maintaining electron-donating properties. Biological relevance: Pyridine derivatives in show antimicrobial activity, suggesting that the trifluoromethylphenyl group’s electron-withdrawing effects enhance bioactivity across analogs.

Ryanodine Receptor Modulators (e.g., chlorantraniliprole analogs) Core differences: Phthalamide or pyrazole cores vs. pyrimidine. Substituent comparison: Shared trifluoromethylphenyl groups in both classes improve membrane permeability. However, the azetidine in the target compound may offer unique binding interactions compared to the chloro or cyano substituents in patent examples. Functional impact: Ryanodine modulators in target insecticidal activity, implying that the target compound’s pyrimidine-azetidine scaffold could be optimized for similar applications.

Spiro Furopyrimidine Derivatives (e.g., merigolix)

  • Core differences : Spiro furopyrimidine vs. planar pyrimidine.
  • Substituent comparison : Both compounds feature trifluoromethyl groups, but merigolix’s spirocyclic system increases structural complexity and likely affects target selectivity.
  • Pharmacological implications : Merigolix’s design for hormonal therapy highlights the versatility of trifluoromethylpyrimidine derivatives in drug development.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 2-Amino Pyridine Analogs Chlorantraniliprole Analogs
Molecular Weight (g/mol) ~315.3 ~350–400 ~500–600
logP (Lipophilicity) ~3.5 (estimated) ~2.8–3.2 ~4.0–5.0
Key Substituents Azetidine, CF₃-Ph Amino, CF₃-Ph, Cl CF₃-Ph, Cl, cyano
Bioactivity Undisclosed Antimicrobial Insecticidal
  • Lipophilicity : The target compound’s logP is intermediate, balancing solubility and membrane penetration.
  • Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative metabolism, while azetidine’s rigidity may reduce enzymatic degradation compared to flexible amine chains in pyridine derivatives .

Biological Activity

2-(Azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine core substituted with an azetidine moiety and a trifluoromethyl phenyl group. Its molecular formula is C16H15F3N4C_{16}H_{15}F_3N_4, and it features notable pharmacophoric elements that contribute to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these assays were found to be in the micromolar range, indicating potent activity against these cell types.
Cell Line IC50 (μM)
MCF-75.7
HCT-1166.3

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival, such as tubulin polymerization, similar to other known anticancer agents like combretastatin A4 .

Anti-inflammatory Activity

Research has also indicated that compounds with similar structural features demonstrate anti-inflammatory effects through COX-2 inhibition. For example:

  • Inhibition Studies : The compound's ability to inhibit COX-2 was assessed, showing an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
Compound IC50 (μM)
This compound0.04
Celecoxib0.04

This suggests a potential for therapeutic application in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Tubulin Inhibition : As observed in related compounds, it may inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells.
  • COX Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory properties, potentially reducing the synthesis of pro-inflammatory mediators.

Case Study 1: MCF-7 Cell Line

In a study examining the effects of various pyrimidine derivatives on MCF-7 cells, this compound was shown to induce apoptosis and cell cycle arrest at the G1/S checkpoint. This was evidenced by increased levels of apoptotic markers and decreased proliferation rates over time .

Case Study 2: HCT-116 Cell Line

Another investigation focused on HCT-116 cells revealed that treatment with the compound resulted in significant cytotoxicity compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, confirming the compound's role in promoting cell death in cancerous tissues .

Q & A

Q. What are the primary synthetic routes for 2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine, and what methodological challenges arise during its preparation?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

  • Step 1: Formation of the pyrimidine core via condensation of thiourea with substituted aldehydes or ketones under acidic catalysis (e.g., p-toluenesulfonic acid) .
  • Step 2: Introduction of the azetidine moiety via nucleophilic displacement reactions, often requiring anhydrous conditions and inert atmospheres to prevent side reactions . Key Challenges: Low yields due to steric hindrance from the trifluoromethyl group and azetidine’s small ring strain. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • ¹H/¹³C NMR: Essential for confirming substitution patterns on the pyrimidine ring and azetidine integration .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (distinctive isotopic clusters) .
  • Computational Studies: Density Functional Theory (DFT) predicts electronic properties and drug-likeness (e.g., LogP, polar surface area) .

Q. What are the known biological targets or pathways associated with this compound?

Preliminary studies suggest activity against neurological targets (e.g., ion channels) and inflammatory mediators (e.g., COX-2). The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or in vitro vs. in vivo models.
  • Stereochemical Purity: Impurities in enantiomeric forms (if chiral centers exist) can skew results. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Functional Group Optimization: Modify the azetidine or trifluoromethylphenyl group to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Metabolic Stability: Use microsomal assays to identify vulnerable sites (e.g., azetidine ring oxidation) and introduce blocking groups (e.g., methyl substituents) .
  • Caco-2 Permeability Assays: Assess intestinal absorption and efflux pump interactions .

Q. How does the compound’s electronic structure influence its material science applications?

The trifluoromethyl group’s electron-withdrawing nature and azetidine’s conformational rigidity make it suitable for:

  • Liquid Crystals: Modulate mesophase behavior via dipole-dipole interactions .
  • Polymer Additives: Enhance thermal stability in fluorinated polymers. Computational modeling (e.g., molecular dynamics) predicts compatibility with polymer matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.